molecular formula C6H13NO B093938 3-Pentanone, O-methyloxime CAS No. 15754-22-0

3-Pentanone, O-methyloxime

Cat. No.: B093938
CAS No.: 15754-22-0
M. Wt: 115.17 g/mol
InChI Key: YKOMOGKWTRYSHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of XL-999 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of XL-999 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: XL-999 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives of XL-999 .

Scientific Research Applications

XL-999 has a wide range of scientific research applications, including:

Mechanism of Action

XL-999 exerts its effects by inhibiting multiple receptor tyrosine kinases, including fibroblast growth factor receptors (FGFR1 and FGFR3), vascular endothelial growth factor receptors (VEGFR2), platelet-derived growth factor receptors (PDGFRα and PDGFRβ), KIT, and FLT3. By blocking these kinases, XL-999 disrupts the signaling pathways that promote tumor cell proliferation, angiogenesis, and survival. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness of XL-999: XL-999 is unique in its potent inhibition of a specific subset of RTKs, making it particularly effective against certain types of cancer. Its ability to target multiple pathways simultaneously provides a comprehensive approach to cancer treatment, potentially reducing the likelihood of resistance development .

Properties

CAS No.

15754-22-0

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

N-methoxypentan-3-imine

InChI

InChI=1S/C6H13NO/c1-4-6(5-2)7-8-3/h4-5H2,1-3H3

InChI Key

YKOMOGKWTRYSHD-UHFFFAOYSA-N

SMILES

CCC(=NOC)CC

Canonical SMILES

CCC(=NOC)CC

Synonyms

3-Pentanone O-methyl oxime

Origin of Product

United States

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